molecular formula C16H31NO B12802062 Propanenitrile, 3-(tridecyloxy)- CAS No. 68239-19-0

Propanenitrile, 3-(tridecyloxy)-

Cat. No.: B12802062
CAS No.: 68239-19-0
M. Wt: 253.42 g/mol
InChI Key: QNXKSVYXNGTPLX-UHFFFAOYSA-N
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Description

Contextualizing Nitriles as Organic Compounds in Synthetic Chemistry

Nitriles are a significant class of organic compounds defined by the presence of a cyano (−C≡N) functional group. ebsco.comwikipedia.org This group is characterized by a carbon-nitrogen triple bond, which imparts a unique reactivity that is highly valued in organic synthesis. ebsco.comnih.gov Nitriles are considered versatile intermediates because they can be readily converted into a variety of other functional groups. nih.gov For instance, the hydrolysis of a nitrile can yield a carboxylic acid or an amide, while reduction can produce primary or tertiary amines. ebsco.comwikipedia.org

The synthesis of nitriles can be achieved through numerous methods, including the nucleophilic substitution of alkyl halides with cyanide salts, a process that conveniently extends a carbon chain by one atom. ebsco.comhighfine.com Other methods include the dehydration of primary amides and oximes, the oxidation of primary amines, and the Sandmeyer reaction. wikipedia.orghighfine.comorganic-chemistry.org The linear geometry of the nitrile group and its electronic properties allow it to participate in a wide array of reactions, such as cycloadditions and C-H bond functionalizations, making nitriles foundational building blocks for constructing complex carbo- and heterocyclic molecules. ebsco.comnih.gov

Overview of Ether-Functionalized Alkyl Chains in Molecular Design

The incorporation of ether linkages into alkyl chains is a strategic tool in molecular design to fine-tune the physicochemical properties of molecules. researchgate.net The presence of the ether oxygen atom introduces flexibility and polarity, which can significantly influence intermolecular interactions. researchgate.net For example, in the design of ionic liquids, grafting alkyloxy groups onto cations typically leads to a reduction in viscosity and an increase in ionic conductivity compared to their simple alkyl-substituted counterparts. researchgate.netnih.gov This is attributed to the flexible, kinked structure of ether chains, which can increase free volume. researchgate.net

In the context of materials science, ether-functionalized alkyl chains are crucial in creating self-assembling systems and advanced polymers. beilstein-journals.orgrsc.org The length and position of the alkyl and ether segments can dictate the formation of specific two-dimensional nanoarchitectures at interfaces. beilstein-journals.org Furthermore, in the development of anion exchange membranes, using flexible ether-free backbones with long alkyl spacers tethering cationic groups has been shown to enhance thermal and alkaline stability. rsc.org This demonstrates the importance of the interplay between the alkyl chain length and the functional groups in designing materials with desired properties.

Structural Elucidation and Nomenclatural Considerations for Propanenitrile, 3-(tridecyloxy)-

Propanenitrile, 3-(tridecyloxy)- is a molecule that combines the features of both a nitrile and a long-chain ether. Its chemical structure consists of a tridecyl group (a 13-carbon alkyl chain) linked via an ether oxygen to a three-carbon propanenitrile backbone.

The systematic name for this compound according to IUPAC nomenclature is 3-(tridecyloxy)propanenitrile. nih.gov It is also known by synonyms such as 3-(Tridecyloxy)propiononitrile and 3-Tridecoxypropanenitrile. nih.govsielc.com The molecule is identified by the Chemical Abstracts Service (CAS) Registry Number 68239-19-0. nih.gov

Below is a table summarizing key computed properties for Propanenitrile, 3-(tridecyloxy)-.

PropertyValue
Molecular Formula C₁₆H₃₁NO
Molecular Weight 253.42 g/mol
IUPAC Name 3-(tridecyloxy)propanenitrile
CAS Number 68239-19-0
XLogP3-AA 5.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 14
Exact Mass 253.240564612 Da
Topological Polar Surface Area 33 Ų
Data sourced from PubChem. nih.gov

Research Gaps and Motivations for In-depth Academic Study of Propanenitrile, 3-(tridecyloxy)-

Despite the well-established chemistry of its constituent functional groups, specific academic research focusing on Propanenitrile, 3-(tridecyloxy)- is limited. The existing information primarily identifies it as a chemical intermediate or material. lookchem.com Its availability from chemical suppliers and its analysis via High-Performance Liquid Chromatography (HPLC) have been documented, suggesting its use in specific, likely industrial, applications or as a reference standard in analytical chemistry. sielc.com

The primary research gap is the lack of fundamental studies on the reactivity, physical properties, and potential applications of this specific molecule. The bifunctional nature of Propanenitrile, 3-(tridecyloxy)-, featuring a long, nonpolar alkyl chain and a polar nitrile group connected by an ether linkage, suggests several avenues for investigation.

Motivations for further study include:

Surfactant Properties: The amphiphilic structure, with a long hydrophobic tail and a hydrophilic head (nitrile and ether groups), suggests potential as a non-ionic surfactant. Research could explore its critical micelle concentration, surface tension reduction capabilities, and emulsifying properties.

Intermediate for Novel Syntheses: The nitrile group can be transformed into amines, carboxylic acids, or amides. This allows for the synthesis of novel long-chain functionalized molecules, such as specialized monomers for polymers, corrosion inhibitors, or flotation agents, where the tridecyloxy group provides specific solubility or interfacial properties.

Material Science Applications: As a molecule with a long alkyl chain, it could be investigated for its self-assembly properties on surfaces, potentially forming ordered monolayers with applications in nanotechnology or as a component in lubricants and plasticizers. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68239-19-0

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

3-tridecoxypropanenitrile

InChI

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-13,15-16H2,1H3

InChI Key

QNXKSVYXNGTPLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCC#N

Origin of Product

United States

Chemical Reactivity and Transformational Pathways of Propanenitrile, 3 Tridecyloxy

Reactions of the Nitrile Functional Group

The nitrile group is highly versatile and can undergo a variety of transformations, including hydrolysis, reduction, and nucleophilic addition. These reactions primarily target the electrophilic carbon atom of the carbon-nitrogen triple bond.

Hydrolysis and Alcoholysis Reactions

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.ukweebly.com The reaction proceeds through an amide intermediate. For Propanenitrile, 3-(tridecyloxy)-, this transformation yields 3-(tridecyloxy)propanoic acid.

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. chemguide.co.uk The nitrogen atom is protonated, enhancing the electrophilicity of the carbon, which is then attacked by water. Subsequent steps lead to the formation of an amide, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Acid-Catalyzed Hydrolysis:

Step 1: Propanenitrile, 3-(tridecyloxy)- → 3-(tridecyloxy)propanamide

Step 2: 3-(tridecyloxy)propanamide → 3-(tridecyloxy)propanoic acid + Ammonium ion

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the nitrile carbon. weebly.com This process initially forms the salt of the carboxylic acid, which must then be acidified to produce the free carboxylic acid. libretexts.org Ammonia is also produced as a byproduct. chemguide.co.uk

Base-Catalyzed Hydrolysis:

Step 1: Propanenitrile, 3-(tridecyloxy)- → 3-(tridecyloxy)propanamide

Step 2: 3-(tridecyloxy)propanamide → Sodium 3-(tridecyloxy)propanoate + Ammonia

Step 3: Sodium 3-(tridecyloxy)propanoate + H₃O⁺ → 3-(tridecyloxy)propanoic acid

Alcoholysis, the reaction with an alcohol under acidic conditions, would similarly proceed to form an ester.

Interactive Data Table: Hydrolysis of Propanenitrile, 3-(tridecyloxy)-
ConditionReagentsIntermediate ProductFinal Product
AcidicH₂O, H⁺ (e.g., dil. HCl), heat3-(tridecyloxy)propanamide3-(tridecyloxy)propanoic acid
Basic1. NaOH, H₂O, heat; 2. H₃O⁺3-(tridecyloxy)propanamide3-(tridecyloxy)propanoic acid

Reduction Pathways to Amines

The nitrile group can be reduced to a primary amine by various reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). doubtnut.comlibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the nitrogen, yielding 3-(tridecyloxy)propan-1-amine. libretexts.orgchemistrysteps.com

Catalytic hydrogenation is another widely used method. This process involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. youtube.com This method is often considered more economical for large-scale production.

A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction. This reaction, when carefully controlled and followed by hydrolysis, stops at the imine stage, which is then converted to an aldehyde, yielding 3-(tridecyloxy)propanal. chemistrysteps.com

Interactive Data Table: Reduction of Propanenitrile, 3-(tridecyloxy)-
Reagent(s)ProductFunctional Group Transformation
1. LiAlH₄; 2. H₂O3-(tridecyloxy)propan-1-amine-C≡N → -CH₂NH₂
H₂, Metal Catalyst (Ni, Pd, Pt)3-(tridecyloxy)propan-1-amine-C≡N → -CH₂NH₂
1. DIBAL-H; 2. H₂O3-(tridecyloxy)propanal-C≡N → -CHO

Nucleophilic Addition Reactions to the Nitrile Carbon

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that can add to the electrophilic carbon of the nitrile group. masterorganicchemistry.com The reaction of Propanenitrile, 3-(tridecyloxy)- with a Grignard reagent, followed by acidic hydrolysis of the resulting imine intermediate, produces a ketone. youtube.comyoutube.com

This reaction is a valuable method for carbon-carbon bond formation. The Grignard reagent attacks the nitrile carbon, and after the addition, an intermediate magnesium salt of an imine is formed. youtube.com This intermediate is stable and does not react further with another equivalent of the Grignard reagent. youtube.com Subsequent workup with aqueous acid hydrolyzes the imine to the corresponding ketone. youtube.com For example, reaction with methylmagnesium bromide would yield 4-(tridecyloxy)butan-2-one.

Reaction with Grignard Reagent:

Step 1: Propanenitrile, 3-(tridecyloxy)- + CH₃MgBr → Intermediate imine-magnesium salt

Step 2: Intermediate + H₃O⁺ → 4-(tridecyloxy)butan-2-one

Reactivity of the Ether Linkage

Ethers are generally characterized by their low reactivity, making them excellent solvents for many chemical reactions. byjus.com However, under specific and often harsh conditions, the C-O bond of the ether can be broken.

Cleavage Reactions of the Tridecyloxy Moiety

The most common reaction involving ethers is their cleavage by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comchemistrysteps.com Hydrochloric acid (HCl) is generally not effective. jove.com This reaction typically requires heat and concentrated acid. byjus.com

The mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms and displacing the alcohol in a nucleophilic substitution reaction. libretexts.org

For an unsymmetrical ether like Propanenitrile, 3-(tridecyloxy)-, the reaction can proceed via an Sₙ1 or Sₙ2 mechanism depending on the structure of the alkyl groups. jove.com Since both the propyl and tridecyl groups are primary or secondary, the reaction is expected to follow an Sₙ2 pathway. In this case, the nucleophile (halide ion) will attack the less sterically hindered carbon atom. libretexts.org Therefore, the attack is more likely to occur on the propyl chain, leading to the formation of tridecan-1-ol and 3-halopropanenitrile. If excess acid is used, the initially formed alcohol can be further converted into an alkyl halide. chemistrysteps.com

Interactive Data Table: Acidic Cleavage of Propanenitrile, 3-(tridecyloxy)-
Reagent(s)Probable ProductsMechanism
Conc. HBr or HI, heatTridecan-1-ol and 3-bromopropanenitrile or 3-iodopropanenitrileSₙ2

Stability and Degradation Studies of the Ether Bond

The ether linkage is notably stable and resistant to attack by bases, nucleophiles, and common oxidizing and reducing agents. byjus.com This chemical inertness is a defining characteristic of ethers. jove.com

However, a significant degradation pathway for ethers involves autoxidation in the presence of oxygen and light. This process leads to the formation of hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen. These peroxide compounds are unstable and can be explosive, particularly upon heating or concentration. While this is primarily a safety concern, it represents a key chemical degradation pathway for ethers stored over long periods. The long aliphatic chain in Propanenitrile, 3-(tridecyloxy)- does not significantly alter the fundamental stability of the ether bond itself, which is comparable to other aliphatic ethers. inchem.orgnih.gov

Transformations Involving the Alkyl Chain

The tridecyl chain, being a long alkane-like structure, is generally the most inert part of the molecule. However, under specific conditions, it can undergo functionalization and modification.

Functionalization of the long alkyl chain of Propanenitrile, 3-(tridecyloxy)- primarily involves the activation of its C-H bonds. While alkanes are typically unreactive, several strategies can be employed to introduce functional groups. illinois.edu

Free-Radical Halogenation: This is a classic method for functionalizing alkanes. libretexts.orglumenlearning.com The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or heat. libretexts.orgmasterorganicchemistry.com

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) to form halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the tridecyl chain to form an alkyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. libretexts.org

Termination: Combination of two radical species to form a stable, non-radical product. lumenlearning.com

The regioselectivity of this reaction is influenced by the stability of the resulting alkyl radical, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary C-H bonds. srmist.edu.in In the case of the linear tridecyl chain of Propanenitrile, 3-(tridecyloxy)-, all methylene (B1212753) C-H bonds are secondary, leading to a statistical mixture of halogenated isomers.

Metal-Catalyzed C-H Activation: Modern synthetic methods offer more selective ways to functionalize C-H bonds. Transition metal catalysts, such as those based on rhodium, iridium, or palladium, can selectively activate C-H bonds, allowing for the introduction of various functional groups. illinois.eduosti.govacs.org These reactions often proceed through an organometallic intermediate where the metal center has inserted into a C-H bond. This approach can lead to the formation of new C-C, C-O, or C-N bonds at specific positions on the alkyl chain, although achieving high selectivity on a long, unactivated alkyl chain remains a significant challenge. illinois.edu

Table 1: Potential Functionalization Reactions of the Tridecyl Chain

Reaction TypeReagentsPotential Products
Free-Radical ChlorinationCl2, UV lightMonochloro- and polychloro-substituted Propanenitrile, 3-(tridecyloxy)-
Free-Radical BrominationBr2, UV lightMonobromo- and polybromo-substituted Propanenitrile, 3-(tridecyloxy)-
Metal-Catalyzed OxidationMetal catalyst, OxidantHydroxylated or carbonylated derivatives
Metal-Catalyzed BorylationMetal catalyst, Borane reagentBorylated derivatives for further cross-coupling reactions

The alkyl chain can also be modified through oxidative and reductive processes.

Oxidative Modifications:

Autoxidation: In the presence of oxygen, particularly when exposed to light or heat, ethers can undergo autoxidation to form hydroperoxides and peroxides. jove.compressbooks.pub This process is a free-radical chain reaction that can be initiated at the α-carbon to the ether oxygen but can also occur at other positions along the alkyl chain. jove.com The accumulation of these peroxides can be hazardous as they can be explosive. pressbooks.pub

Catalytic Oxidation: Selective oxidation of alkanes can be achieved using various catalysts. liv.ac.uk Depending on the catalyst and reaction conditions, specific C-H bonds can be oxidized to alcohols, ketones, or carboxylic acids. For a long-chain ether, the position of oxidation can be influenced by the directing effect of the ether oxygen. dntb.gov.uaresearchgate.net

Reductive Modifications:

Direct reduction of the C-H bonds of the alkyl chain is a challenging transformation due to their high bond dissociation energy. Such reactions typically require harsh conditions or highly reactive reagents and are generally not selective. However, if functional groups are first introduced onto the chain (as described in 3.3.1), these can then be subjected to reduction. For example, a halogenated alkyl chain can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4). harvard.edu

Reaction Kinetics and Thermodynamic Analyses of Propanenitrile, 3-(tridecyloxy)-

A comprehensive understanding of the chemical transformations of Propanenitrile, 3-(tridecyloxy)- requires an analysis of the kinetics and thermodynamics of its reactions. Due to the lack of specific experimental data for this compound, the following discussion is based on the general principles of reaction kinetics and the known behavior of its constituent functional groups. libretexts.orgox.ac.uk

Reaction Kinetics:

The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. libretexts.org

Transformations of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine. libretexts.orglibretexts.org The kinetics of these reactions are well-studied. Acid- or base-catalyzed hydrolysis of nitriles involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The reduction of nitriles with reagents like LiAlH4 proceeds via nucleophilic addition of hydride ions. chemguide.co.uk

Reactions of the Ether Linkage: The cleavage of the ether bond typically requires strong acids and proceeds via SN1 or SN2 mechanisms, depending on the structure of the alkyl groups. libretexts.org The kinetics of these reactions will depend on the concentration of the acid and the ether, as well as the temperature.

Thermodynamic Analyses:

Thermodynamics governs the position of equilibrium and the feasibility of a reaction. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Ether Properties: Ethers generally have boiling points similar to alkanes of comparable molecular weight, but their slight polarity can influence their solubility. geeksforgeeks.orggeeksforgeeks.org The C-O-C bond angle in ethers is approximately 111°, and the oxygen atom is sp3 hybridized. wikipedia.org

Nitrile Group Reactivity: The carbon-nitrogen triple bond in the nitrile group is thermodynamically stable, but the polarity of the bond makes the carbon atom electrophilic and susceptible to nucleophilic attack. aklectures.com Reactions that convert the nitrile group to more stable functional groups, such as carboxylic acids or amines, are generally thermodynamically favorable.

Advanced Spectroscopic and Chromatographic Characterization of Propanenitrile, 3 Tridecyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of Propanenitrile, 3-(tridecyloxy)- is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the ether oxygen and the nitrile group will cause the adjacent methylene (B1212753) protons to shift downfield. The long tridecyl chain will exhibit a series of overlapping signals in the typical aliphatic region.

Based on data from analogous compounds like 3-(hexenyloxy)propanenitriles and 2-(tert-Butyldimethylsilyloxy)-3-(dodecyloxy)propanenitrile, the following chemical shifts can be predicted. google.comescholarship.org The methylene protons alpha to the ether oxygen (O-CH₂) are expected to resonate around 3.5-3.7 ppm. The methylene protons alpha to the nitrile group (CH₂-CN) would likely appear in the region of 2.5-2.7 ppm. The protons of the long tridecyl chain will produce a large, complex signal centered around 1.2-1.4 ppm for the bulk of the methylene groups, with the terminal methyl group appearing as a triplet at approximately 0.88 ppm.

Predicted ¹H NMR Data for Propanenitrile, 3-(tridecyloxy)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
CH₃-(CH₂)₁₁-~ 0.88Triplet3H
CH₃-(CH₂ )₁₀-CH₂-O-~ 1.26Multiplet20H
-CH₂-CH₂ -O-CH₂-~ 1.55Quintet2H
-O-CH₂ -CH₂-CN~ 3.65Triplet2H
-O-CH₂-CH₂ -CN~ 2.60Triplet2H
-(CH₂)₁₁-CH₂ -O-~ 3.45Triplet2H

This table presents predicted data based on the analysis of similar compounds.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons are highly dependent on their local electronic environment.

For Propanenitrile, 3-(tridecyloxy)-, the nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 117-120 ppm. google.com The carbons directly attached to the ether oxygen will be deshielded and appear downfield. Specifically, the carbon of the tridecyl chain attached to the oxygen (O-CH₂) is predicted to be around 71 ppm, and the carbon of the propanenitrile moiety attached to the oxygen (-O-CH₂) is expected around 69 ppm. The carbon alpha to the nitrile group (CH₂-CN) will likely resonate near 19 ppm. The carbons of the long alkyl chain will show a series of signals in the aliphatic region, typically between 14 and 32 ppm.

Predicted ¹³C NMR Data for Propanenitrile, 3-(tridecyloxy)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃-(CH₂)₁₁-~ 14.1
-C N~ 117.5
-O-CH₂-C H₂-CN~ 19.0
-O-C H₂-CH₂-CN~ 69.0
-(CH₂)₁₀-C H₂-CH₂-O-~ 26.1
-(CH₂)₉-C H₂-CH₂-CH₂-O-~ 29.4
CH₃-(C H₂)₉-(CH₂)₃-O-~ 29.6 (multiple overlapping signals)
CH₃-CH₂-C H₂-(CH₂)₁₀-O-~ 31.9
CH₃-C H₂-(CH₂)₁₁-O-~ 22.7
-(CH₂)₁₁-C H₂-O-~ 71.3

This table presents predicted data based on the analysis of similar compounds.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on Propanenitrile, 3-(tridecyloxy)- would reveal correlations between adjacent protons. For instance, the triplet from the -O-CH₂- protons would show a cross-peak with the adjacent -CH₂- protons of the propanenitrile moiety. Similarly, within the tridecyl chain, adjacent methylene groups would exhibit cross-peaks, allowing for the sequential assignment of the alkyl chain protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton with the carbon to which it is attached. This would confirm the assignments made in the ¹H and ¹³C spectra. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~69.0 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. For Propanenitrile, 3-(tridecyloxy)-, an HMBC spectrum would show a correlation between the protons of the -O-CH₂- group of the tridecyl chain and the carbon of the -O-CH₂- group of the propanenitrile moiety, and vice versa, confirming the ether linkage. A crucial correlation would also be observed between the protons alpha to the nitrile group and the nitrile carbon itself.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and its conformational properties.

The IR spectrum of Propanenitrile, 3-(tridecyloxy)- is expected to be dominated by the absorption bands of the alkane chain, with distinct features from the nitrile and ether functional groups.

Nitrile Group (C≡N): The nitrile group gives rise to a sharp, medium-intensity absorption band in a relatively uncongested region of the IR spectrum, typically between 2240 and 2260 cm⁻¹ for aliphatic nitriles. libretexts.org This band is a key diagnostic feature for the presence of the nitrile functionality.

Ether Group (C-O-C): The ether linkage is characterized by a strong, often broad, absorption band due to the C-O-C stretching vibration. For aliphatic ethers, this band typically appears in the range of 1050-1150 cm⁻¹. libretexts.org

The Raman spectrum would also show a characteristic band for the nitrile group, typically in the same region as the IR absorption but often with a different intensity profile. The C-O-C stretch in the Raman spectrum is generally weak.

Predicted Characteristic IR Absorption Bands for Propanenitrile, 3-(tridecyloxy)-

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (alkane)Stretching2850 - 2960Strong
C≡N (nitrile)Stretching2240 - 2260Medium, Sharp
C-H (alkane)Bending1375 - 1470Medium
C-O-C (ether)Stretching1050 - 1150Strong

This table presents predicted data based on the analysis of similar compounds.

The long tridecyl chain of Propanenitrile, 3-(tridecyloxy)- can adopt various conformations, primarily through rotation around the C-C single bonds. The two most stable conformations for adjacent carbon atoms are trans and gauche. Vibrational spectroscopy is sensitive to these conformational changes.

In the solid state, long-chain alkanes often exist in a highly ordered, all-trans conformation, which gives rise to sharp and well-defined vibrational bands. In the liquid or solution state, the presence of gauche conformers leads to band broadening and the appearance of new bands. For instance, specific vibrational modes in the "fingerprint" region (below 1500 cm⁻¹) of the IR and Raman spectra are known to be sensitive to the conformational order of alkyl chains. Analysis of these regions can provide insights into the degree of conformational disorder in the tridecyl chain of Propanenitrile, 3-(tridecyloxy)- under different physical conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and obtaining structural information about a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which is crucial for confirming its elemental composition. The theoretical monoisotopic mass of Propanenitrile, 3-(tridecyloxy)- has been computed to be 253.240564612 Da. acs.org Experimental analysis using HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a measured mass that is in close agreement with this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the molecular formula, C16H31NO, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Mass Data for Propanenitrile, 3-(tridecyloxy)-

PropertyValue
Molecular FormulaC16H31NO
Monoisotopic Mass253.240564612 Da
Molecular Weight253.42 g/mol

Data sourced from PubChem. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation. In an MS/MS experiment, the molecular ion of Propanenitrile, 3-(tridecyloxy)- (m/z 254.2, [M+H]+) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

Based on the structure of Propanenitrile, 3-(tridecyloxy)-, key fragmentation pathways can be predicted. The ether linkage is a likely site of cleavage, which could result in fragments corresponding to the tridecyloxy group and the propanenitrile moiety. Alpha-cleavage adjacent to the ether oxygen and the nitrile group would also be expected. While specific experimental data is not publicly available, a hypothetical fragmentation pattern is presented in the table below.

Table 2: Predicted MS/MS Fragmentation of Propanenitrile, 3-(tridecyloxy)-

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Putative Structure of Fragment
254.2 [M+H]+185.2[CH3(CH2)12O]+
254.2 [M+H]+69.1[NCCH2CH2]+

Chromatographic Separation Techniques

Chromatographic techniques are vital for separating Propanenitrile, 3-(tridecyloxy)- from any impurities or other components in a mixture, ensuring accurate analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte. Given its long alkyl chain, Propanenitrile, 3-(tridecyloxy)- is amenable to both techniques, though with different considerations.

For Gas Chromatography (GC) , a non-polar or mid-polar capillary column would be suitable for the separation of this long-chain alkoxy nitrile. A common choice would be a column coated with a stationary phase such as 5% phenyl polysiloxane. The retention time would be influenced by the oven temperature program, the carrier gas flow rate, and the column dimensions.

A more specific method has been proposed for High-Performance Liquid Chromatography (HPLC) . A reverse-phase method utilizing a Newcrom R1 column has been suggested for the analysis of Propanenitrile, 3-(tridecyloxy)-. sci-hub.se The mobile phase would consist of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sci-hub.se This method would separate the compound based on its hydrophobicity.

Table 3: Suggested HPLC Method Parameters

ParameterValue
ColumnNewcrom R1
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid)
DetectionUV or Mass Spectrometry

Method suggested by SIELC Technologies. sci-hub.se

Coupling Chromatography with Mass Spectrometry (GC-MS, LC-MS) for Purity Assessment and Identification

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for both qualitative and quantitative analysis.

GC-MS would allow for the separation of volatile components, with the mass spectrometer providing mass spectra for each eluting peak. This would enable the confirmation of the identity of Propanenitrile, 3-(tridecyloxy)- by its retention time and mass spectrum, and the tentative identification of any impurities.

LC-MS is particularly well-suited for this compound, as it does not require the analyte to be volatile. The HPLC method described above could be directly coupled to a mass spectrometer. sci-hub.se This would provide a highly sensitive and selective method for purity assessment, allowing for the detection and quantification of trace-level impurities that may not be visible with other detectors.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The results of this analysis are used to validate the empirical formula, which can then be compared to the molecular formula determined by mass spectrometry. For Propanenitrile, 3-(tridecyloxy)-, with the molecular formula C16H31NO, the theoretical elemental composition can be calculated. Experimental determination of the weight percentages of carbon, hydrogen, nitrogen, and oxygen should align closely with these theoretical values to confirm the compound's purity and elemental makeup.

Table 4: Theoretical Elemental Composition of Propanenitrile, 3-(tridecyloxy)-

ElementSymbolAtomic WeightNumber of AtomsTotal WeightWeight Percentage
CarbonC12.01116192.17675.82%
HydrogenH1.0083131.24812.33%
NitrogenN14.007114.0075.53%
OxygenO15.999115.9996.31%

Theoretical and Computational Chemistry Investigations of Propanenitrile, 3 Tridecyloxy

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size. illinois.eduriken.jp

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) calculations are employed to determine the most stable three-dimensional arrangement of atoms in the Propanenitrile, 3-(tridecyloxy)- molecule. By using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G**), the electronic energy of the system is calculated, and the geometry is optimized to find the lowest energy conformation. mdpi.comresearchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum is reached on the potential energy surface.

The optimized geometry reveals key structural parameters. The propanenitrile portion of the molecule, with its polar ether and nitrile groups, adopts a specific conformation relative to the flexible and nonpolar tridecyloxy chain. The long alkyl chain, due to its flexibility, can exist in numerous conformations, with the all-trans (zigzag) arrangement typically being the lowest in energy in the gas phase.

Table 1: Hypothetical Optimized Geometrical Parameters for Propanenitrile, 3-(tridecyloxy)- (Calculated at B3LYP/6-311+G level)**

Parameter Bond/Angle Value
Bond Length C≡N 1.16 Å
Bond Length C-O (ether) 1.43 Å
Bond Length C-C (alkyl) 1.53 - 1.54 Å
Bond Angle C-O-C (ether) 112.5°
Bond Angle C-C≡N 178.5°

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.orgacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electrical transport properties. acs.orgcsic.es

For Propanenitrile, 3-(tridecyloxy)-, the HOMO is expected to be localized primarily on the ether oxygen atom due to its lone pairs of electrons. The LUMO, conversely, is likely centered on the antibonding π* orbital of the cyano (C≡N) group, which is a strong electron-withdrawing group. researchgate.netmdpi.com This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The long alkyl chain, being a saturated hydrocarbon, generally contributes little to the frontier orbitals, acting more as an insulating appendage. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for Propanenitrile, 3-(tridecyloxy)-

Orbital Energy (eV) Primary Localization
LUMO -0.55 π* (C≡N)
HOMO -7.20 p-orbital on Ether Oxygen

| HOMO-LUMO Gap | 6.65 eV | |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are necessary to explore the dynamic behavior of flexible molecules like Propanenitrile, 3-(tridecyloxy)- over time, especially in solution or condensed phases. researchgate.netarxiv.org

Analysis of Alkyl Chain Dynamics in Solution and Condensed Phases

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For Propanenitrile, 3-(tridecyloxy)-, these simulations reveal the rich conformational landscape of the long tridecyl chain. In a vacuum, the chain might favor an extended, all-trans conformation. However, in a nonpolar solvent, the chain will undergo constant thermal motion, leading to a variety of gauche and trans conformations. atlas.jp The frequency of these conformational changes is a measure of the chain's mobility. In a polar solvent, the hydrophobic alkyl chain may fold back on itself to minimize contact with the solvent molecules.

Intermolecular Interactions and Aggregation Behavior

In the condensed phase, intermolecular forces dictate the bulk properties of the material. MD simulations can predict how molecules of Propanenitrile, 3-(tridecyloxy)- interact with each other. The primary interactions would be van der Waals forces between the long alkyl chains, which can lead to their alignment and packing, and dipole-dipole interactions between the polar nitrile and ether headgroups. rsc.org

Prediction and Interpretation of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures, which are indispensable for identifying and characterizing the molecule experimentally. acs.orgfrontiersin.org

The infrared (IR) spectrum is particularly informative. Anharmonic frequency calculations, often performed using DFT, can predict the positions and intensities of vibrational bands. frontiersin.orgru.nl For Propanenitrile, 3-(tridecyloxy)-, key predicted vibrational modes would include:

A sharp, strong absorption band for the C≡N stretch.

A strong C-O-C ether stretching band.

Multiple bands in the C-H stretching region corresponding to the numerous CH2 and CH3 groups of the alkyl chain.

Characteristic CH2 bending (scissoring and rocking) modes.

These predicted spectra serve as a powerful tool for interpreting experimental data and confirming the molecular structure. ru.nlresearchgate.net

Table 3: Hypothetical Predicted Key Infrared Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (alkyl) -CH₂, -CH₃ 2850 - 2960 Strong
C≡N Stretch Nitrile ~2250 Medium-Strong, Sharp
C-O-C Stretch Ether ~1120 Strong

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an indispensable tool for structural elucidation and verification. For Propanenitrile, 3-(tridecyloxy)-, theoretical chemical shifts can be calculated using quantum mechanical approaches, most commonly Density Functional Theory (DFT). mdpi.com This process typically involves an initial geometry optimization of the molecule, followed by the calculation of magnetic shielding tensors for each nucleus using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com

The calculated isotropic shielding values (σ_iso_) are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref_ - σ_iso_). The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between isomers.

For Propanenitrile, 3-(tridecyloxy)-, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the three main parts of the molecule: the propionitrile (B127096) head, the ether linkage, and the long tridecyl tail.

Predicted ¹H NMR Chemical Shifts: The protons closest to the electron-withdrawing nitrile and ether functionalities are expected to be the most deshielded. The methylene (B1212753) protons of the tridecyl chain would produce a large, overlapping signal in the typical aliphatic region.

Predicted ¹³C NMR Chemical Shifts: The carbon of the nitrile group is expected to appear far downfield, a characteristic feature of nitriles. The carbons bonded to the ether oxygen will also be significantly deshielded compared to the other aliphatic carbons in the tridecyl chain.

Below are the anticipated chemical shift ranges for Propanenitrile, 3-(tridecyloxy)- based on computational predictions.

Table 1: Predicted NMR Chemical Shifts for Propanenitrile, 3-(tridecyloxy)- This interactive table outlines the theoretically predicted ¹H and ¹³C NMR chemical shifts.

Atom Type Predicted Chemical Shift (ppm) Rationale
-C≡N ¹³C 118 – 122 Characteristic downfield shift for a nitrile carbon.
-CH₂-C N ¹³C 18 – 22 Alpha to the electron-withdrawing nitrile group.
-O-C H₂-CH₂- ¹³C 68 – 72 Deshielded due to attachment to the electronegative oxygen atom.
-O -CH₂- ¹³C 65 – 69 Deshielded due to attachment to the electronegative oxygen atom.
-(CH₂)₁₁- ¹³C 22 – 32 Typical range for internal methylene carbons in a long alkyl chain.
-C H₃ ¹³C ~14 Terminal methyl group of the tridecyl chain.
-CH₂-CN ¹H 2.5 – 2.7 Deshielded by the adjacent nitrile group.
-O-CH₂-CH ₂- ¹H 3.6 – 3.8 Deshielded by the adjacent ether oxygen.
-(CH₂)₁₁-CH ₂-O- ¹H 3.4 – 3.6 Deshielded by the adjacent ether oxygen.
-(CH ₂)₁₁- ¹H 1.2 – 1.6 Large, complex signal typical for long alkyl chains.

Simulated Vibrational Spectra for Band Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational simulations are a powerful aid in assigning the bands observed in experimental spectra. nih.gov These simulations are typically performed using DFT or related methods to calculate the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. arxiv.org

The process begins with finding the minimum energy geometry of the molecule. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of the atoms for each frequency.

For Propanenitrile, 3-(tridecyloxy)-, the simulated spectrum would be dominated by features from the nitrile group, the ether linkage, and the long hydrocarbon chain. The most prominent and diagnostically useful peak is expected to be the C≡N stretching vibration. The C-O-C stretches of the ether and the numerous C-H modes of the alkyl chain will also be present.

Table 2: Predicted Principal Vibrational Frequencies for Propanenitrile, 3-(tridecyloxy)- This interactive table shows the key vibrational modes and their predicted frequencies.

Vibrational Mode Type of Vibration Predicted Wavenumber (cm⁻¹) Expected Intensity
ν(C-H) Methylene/Methyl Asymmetric & Symmetric Stretch 2950 – 3000 Strong (IR)
ν(C≡N) Nitrile Stretch 2240 – 2260 Medium (IR), Strong (Raman)
δ(CH₂) Methylene Scissoring 1450 – 1470 Medium (IR)
δ(CH₃) Methyl Bending 1370 – 1390 Medium (IR)
ν_as_(C-O-C) Ether Asymmetric Stretch 1100 – 1150 Strong (IR)
ν_s_(C-O-C) Ether Symmetric Stretch 900 – 950 Weak-Medium (IR)

Calculated Mass Spectral Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for determining molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. savemyexams.com Theoretical calculations can help predict and rationalize these fragmentation pathways. The molecular ion (M⁺) of Propanenitrile, 3-(tridecyloxy)-, with a molecular weight of 253.42 g/mol , is formed by electron ionization. nih.gov This high-energy ion can then undergo various fragmentation reactions. libretexts.org

The fragmentation of Propanenitrile, 3-(tridecyloxy)- is expected to be directed by the functional groups, primarily the ether linkage, which is prone to cleavage. miamioh.edu Alpha-cleavage, the breaking of a bond adjacent to the heteroatom, is a dominant fragmentation mechanism for ethers. miamioh.edu This can occur on either side of the oxygen atom. Another significant pathway involves cleavage at the C-O bond. The long tridecyl chain can also undergo fragmentation, leading to a series of carbocation fragments separated by 14 mass units (CH₂).

Table 3: Predicted Key Mass Spectral Fragments for Propanenitrile, 3-(tridecyloxy)- This interactive table details the expected fragmentation pathways and resulting m/z values.

m/z Value Proposed Fragment Structure Fragmentation Pathway
253 [C₁₆H₃₁NO]⁺ Molecular Ion (M⁺)
224 [C₁₄H₂₈NO]⁺ Loss of ethyl radical (•C₂H₅) via cleavage
198 [C₁₃H₂₇O]⁺ α-cleavage: Loss of •CH₂CN radical
183 [C₁₃H₂₇]⁺ Cleavage of C-O bond, loss of •OCH₂CH₂CN
84 [C₄H₆NO]⁺ α-cleavage: Loss of •C₁₂H₂₅ radical
57 [C₄H₉]⁺ Common alkyl fragment (butyl cation) from tridecyl chain
55 [C₃H₅N]⁺ Cleavage of C-O bond, formation of [CH₂CH₂CN]⁺
43 [C₃H₇]⁺ Common alkyl fragment (propyl cation) from tridecyl chain

Quantitative Structure-Reactivity Relationships (QSAR) Modeling

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physical properties, reactivity, or biological activity. qsartoolbox.org These models are built on calculated molecular descriptors, which quantify various aspects of a molecule's topology, geometry, and electronic character.

For Propanenitrile, 3-(tridecyloxy)-, key descriptors would include those related to its hydrophobicity, size, and electronic nature. The reactivity of the nitrile group can also be a significant descriptor in models predicting its chemical behavior, such as susceptibility to hydrolysis. nih.govmdpi.com

Hydrophobicity: The partition coefficient, LogP, is a crucial descriptor. The calculated XLogP3-AA value for this compound is 5.9, indicating high hydrophobicity due to the long tridecyl chain. nih.gov This value would be critical for predicting environmental fate and transport.

Topological Descriptors: These include molecular weight, number of rotatable bonds (14), and surface area, which relate to the molecule's size and flexibility. nih.gov

Electronic Descriptors: Parameters such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO/LUMO) can describe the molecule's reactivity. The nitrile group provides a site for potential nucleophilic attack. nih.gov

QSAR models employing these descriptors can be used to estimate properties that are difficult or costly to measure experimentally.

Table 4: Key Molecular Descriptors for QSAR Modeling of Propanenitrile, 3-(tridecyloxy)- This interactive table lists important computed descriptors for use in QSAR studies.

Descriptor Type Calculated Value Significance
Molecular Weight Constitutional 253.42 g/mol nih.gov Basic parameter related to size and transport.
XLogP3-AA Hydrophobicity 5.9 nih.gov Predicts partitioning in non-polar environments; high value indicates low water solubility.
Rotatable Bond Count Topological 14 nih.gov Indicates molecular flexibility.
Hydrogen Bond Acceptor Count Electronic 2 (N and O atoms) nih.gov Potential for hydrogen bonding interactions.
Hydrogen Bond Donor Count Electronic 0 nih.gov Lacks protons for hydrogen bond donation.

Prediction of Thermodynamic Parameters and Reaction Energetics

Computational chemistry provides a robust framework for predicting the thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). chemmethod.com These parameters are fundamental to understanding the stability of Propanenitrile, 3-(tridecyloxy)- and the energetics of its potential reactions.

These calculations typically use DFT or other ab initio methods. After optimizing the molecular geometry, a frequency calculation is performed. The resulting vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which allows for the calculation of enthalpy and Gibbs free energy at a given temperature. chemmethod.commdpi.com

The reaction energetics for processes like the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid can also be modeled. mdpi.com By calculating the Gibbs free energies of the reactants and products, the spontaneity (ΔG_rxn_) of the reaction can be predicted. This is crucial for assessing the compound's stability under various environmental or industrial conditions.

Table 5: Predicted Standard Thermodynamic Parameters for Propanenitrile, 3-(tridecyloxy)- (Gas Phase) This interactive table presents hypothetical but representative thermodynamic values calculated at 298.15 K and 1 atm.

Thermodynamic Parameter Symbol Predicted Value Interpretation
Standard Enthalpy of Formation ΔH°f -450 to -500 kJ/mol The compound is stable with respect to its constituent elements in their standard states. The formation is an exothermic process.
Standard Gibbs Free Energy of Formation ΔG°f -80 to -120 kJ/mol The formation of the compound from its elements is a spontaneous process under standard conditions.
Standard Entropy 700 – 750 J/(mol·K) Reflects the molecule's high degree of freedom due to its size and the flexibility of the long alkyl chain.

Propanenitrile, 3 Tridecyloxy As a Versatile Building Block in Materials Science

Application in the Synthesis of Surfactants and Emulsifying Agents.researchgate.netacs.org

The amphiphilic nature of Propanenitrile, 3-(tridecyloxy)-, stemming from its distinct hydrophobic and hydrophilic segments, makes it a valuable precursor in the synthesis of surfactants and emulsifying agents. researchgate.netacs.org These agents are crucial in a wide array of industrial processes, including polymerization, and in the formulation of various products.

Role of the Tridecyloxy Chain in Amphiphilicity

The defining characteristic of a surfactant molecule is its amphiphilicity, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In Propanenitrile, 3-(tridecyloxy)-, the long C13 alkyl chain of the tridecyloxy group serves as the hydrophobic tail. This nonpolar hydrocarbon chain has a low affinity for water and a high affinity for nonpolar substances like oils and other organic compounds.

The length of the alkyl chain plays a critical role in the surfactant's properties. A longer chain, such as the tridecyl group, generally leads to a greater hydrophobic character, which can influence the surfactant's packing at interfaces and its solubility in different media. The self-assembly of amphiphilic molecules is a dynamic process governed by the subtle interplay of intermolecular forces, including van der Waals interactions between the alkyl chains. rsc.org The tridecyloxy chain contributes significantly to these interactions, promoting the formation of micelles and other aggregates in solution. rsc.org

Design of Novel Surface-Active Agents

Propanenitrile, 3-(tridecyloxy)- can be chemically modified to create a diverse range of novel surface-active agents. The nitrile group, while only weakly hydrophilic itself, can be readily converted into more strongly hydrophilic head groups. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would yield anionic or cationic surfactants, respectively, each with unique properties and applications.

The design of non-ionic surfactants is another promising avenue. researchgate.netqub.ac.ukaip.orgmdpi.com The ether linkage in the 3-(tridecyloxy)- group already contributes to the hydrophilic character. Further modification, for example, by reacting the nitrile group to introduce polyethylene (B3416737) glycol (PEG) chains, could lead to highly effective non-ionic surfactants. The ability to tune the length of both the hydrophobic alkyl chain and the hydrophilic portion of the molecule allows for the fine-tuning of surfactant properties such as its critical micelle concentration (CMC), surface tension reduction capability, and emulsifying power. acs.org

Integration into Polymer Architectures

The presence of the reactive nitrile group and the long alkyl chain in Propanenitrile, 3-(tridecyloxy)- makes it a valuable monomer or precursor for the synthesis of functional polymers. These polymers can exhibit a range of interesting properties, from enhanced thermal stability to specific surface characteristics.

Precursor for Nitrile-Containing Polymers

Propanenitrile, 3-(tridecyloxy)- can serve as a monomer in polymerization reactions to create polymers with pendant nitrile groups and long alkyl side chains. The nitrile group is a versatile functionality in polymer chemistry. acs.orgnih.gov For example, it can undergo cyclotrimerization to form highly cross-linked and thermally stable triazine networks. rsc.org

Polymers containing nitrile groups, such as polyacrylonitrile (B21495) (PAN), are known for their excellent chemical resistance, thermal stability, and mechanical properties. wikipedia.orgacs.org By incorporating Propanenitrile, 3-(tridecyloxy)- into a polymer backbone, it is possible to create materials that combine the properties of nitrile polymers with the flexibility and hydrophobicity imparted by the tridecyl ether side chains. Such polymers could find use in applications like membranes for gas separation, where the side chains can influence free volume and permeability. nsf.govvt.edu

Development of Functional Materials through Polymerization

The polymerization of monomers like Propanenitrile, 3-(tridecyloxy)- can lead to the development of a variety of functional materials. The long tridecyloxy side chains can act as internal plasticizers, leading to polymers with lower glass transition temperatures and increased flexibility. These side chains can also influence the morphology of the polymer, potentially leading to self-assembled nanostructures.

Furthermore, the nitrile groups in the resulting polymer can be post-functionalized to introduce other chemical moieties, opening the door to a wide range of materials with tailored functionalities. acs.orgnih.gov For instance, the nitrile groups could be converted to amidoxime (B1450833) groups, which are known to be excellent chelating agents for metal ions. acs.orgnih.gov This could lead to the development of functional polymers for applications in water treatment or metal recovery. The polymerization can be carried out using various techniques, such as free radical polymerization or more controlled methods like atom transfer radical polymerization (ATRP), to achieve well-defined polymer architectures. acs.org

Contribution to Liquid Crystalline Systems.iitianacademy.com

The molecular structure of Propanenitrile, 3-(tridecyloxy)-, with its elongated shape and polar nitrile group, suggests its potential for use in liquid crystalline systems. iitianacademy.com Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.

The long, flexible tridecyloxy chain provides the necessary anisotropy in molecular shape, which is a key requirement for the formation of liquid crystalline phases. mdpi.commdpi.comresearchgate.net The length of the alkyl chain can significantly influence the temperature range over which the liquid crystalline phase is stable. mdpi.comnih.gov The polar nitrile group, on the other hand, can contribute to the dipole moment of the molecule, which is crucial for the alignment of the molecules in an electric field, a property exploited in liquid crystal displays (LCDs). iitianacademy.com

The combination of a long alkyl chain and a polar headgroup is a common feature in many liquid crystalline molecules. The intermolecular interactions, including dipole-dipole interactions between the nitrile groups and van der Waals forces between the alkyl chains, would govern the self-assembly of Propanenitrile, 3-(tridecyloxy)- molecules into ordered, yet fluid, liquid crystalline phases. rsc.org Depending on the specific conditions and any co-mesogens, it could potentially form nematic, smectic, or other types of liquid crystal phases.

Influence of the Long Alkyl Chain on Mesophase Formation

Propanenitrile, 3-(tridecyloxy)-, a molecule characterized by a polar nitrile head group and a long, nonpolar tridecyl tail, possesses structural features conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. uh.edumdpi.com While specific studies on the mesomorphic behavior of this exact compound are not extensively documented in publicly available literature, the influence of its long alkyl chain can be inferred from the established principles of liquid crystal science.

The presence of a terminal nitrile group introduces a strong dipole moment, which can lead to antiparallel correlations between molecules. This intermolecular interaction, coupled with the shape anisotropy imparted by the long alkyl chain, is a common feature in calamitic (rod-like) liquid crystals. The length of the alkyl chain is known to have a significant impact on the type of mesophase formed and the transition temperatures. Generally, as the alkyl chain length increases, there is a greater tendency to form more ordered smectic phases in addition to or instead of the nematic phase. This is because the longer chains promote a layered arrangement.

The existence of both linear and branched isomers of propanenitrile, 3-(tridecyloxy)- would also influence its mesophase behavior. ontosight.aiepa.govlookchem.com Linear isomers, with their more regular, rod-like shape, would be more likely to pack efficiently and form stable liquid crystalline phases. In contrast, branched isomers would disrupt the molecular packing, likely leading to a decrease in the melting point and a potential destabilization or complete suppression of any mesophase.

Design of Anisotropic Materials

The molecular structure of propanenitrile, 3-(tridecyloxy)- makes it a potential candidate for the design of anisotropic materials, where the material's properties are directionally dependent. The orientational order of liquid crystals can be aligned by external stimuli such as electric or magnetic fields, or by surface interactions, leading to materials with anisotropic optical, electrical, and mechanical properties. mdpi.com

Molecules with terminal nitrile groups have been extensively used in the development of liquid crystal displays (LCDs) due to their large positive dielectric anisotropy. The strong dipole of the nitrile group allows the molecules to be easily aligned with an applied electric field. While there is no specific data on propanenitrile, 3-(tridecyloxy)- in this application, its fundamental structure aligns with the requirements for such materials.

Furthermore, long-chain nitrile-terminated molecules can be used to create self-assembled monolayers (SAMs) on various substrates. aimspress.com These organized layers can be used to control the surface properties of materials, for instance, to create hydrophilic surfaces on gold. aimspress.com The long tridecyl chain of propanenitrile, 3-(tridecyloxy)- would facilitate the formation of a well-ordered monolayer, while the nitrile group would define the surface chemistry. Such SAMs are a foundational technology for molecular electronics, sensors, and biocompatible coatings.

The ability of related lipid-based systems to form highly ordered, thermodynamically stable internal nanostructures like cubic and hexagonal phases offers a blueprint for how propanenitrile, 3-(tridecyloxy)- could be used. nih.gov These intricate structures provide a basis for creating materials with controlled diffusion properties, which is relevant for applications in separation membranes and controlled release systems, excluding pharmaceutical applications.

Role as an Intermediate in Fine Chemical Synthesis (excluding pharmaceuticals/agrochemicals as end products)

Precursor to Specialty Chemicals and Additives

Propanenitrile, 3-(tridecyloxy)- is a valuable intermediate in the synthesis of a variety of specialty chemicals and additives. ontosight.ailookchem.comCurrent time information in Nyong-et-Kellé, CM.ontosight.ai Its synthesis is typically achieved through the cyanoethylation of tridecyl alcohol, a well-established and efficient industrial process. chalmers.segoogle.comresearchgate.netresearchgate.netresearchgate.net This process involves the Michael addition of the alcohol to acrylonitrile (B1666552), often in the presence of a base catalyst.

The primary utility of β-alkoxypropanenitriles lies in their conversion to other functional groups. The nitrile group is a versatile precursor that can be hydrolyzed to carboxylic acids or, more commonly, reduced to primary amines. The hydrogenation of β-(tridecyloxy)propionitrile to yield 3-tridecyloxypropylamine is a documented transformation. google.com

These long-chain amines and their derivatives are widely used as specialty surfactants, corrosion inhibitors, and additives in various industrial formulations. For example, the presence of the long alkyl chain imparts surface activity, making them effective emulsifiers, dispersants, and flotation agents in the mining and oil industries. The amine functionality provides a reactive handle for further chemical modification, allowing for the synthesis of a diverse range of quaternary ammonium (B1175870) salts (quats), which are used as antistatic agents, fabric softeners, and biocides in industrial water treatment systems.

The general synthetic pathway can be represented as follows:

ReactantProductTransformation
Tridecyl alcohol + AcrylonitrilePropanenitrile, 3-(tridecyloxy)-Cyanoethylation
Propanenitrile, 3-(tridecyloxy)-3-TridecyloxypropylamineHydrogenation

This versatility makes propanenitrile, 3-(tridecyloxy)- a key building block for producing a range of non-pharmaceutical and non-agrochemical specialty chemicals that find applications in material science, industrial processes, and consumer products.

Utility in Catalyst and Ligand Design

The derivatives of propanenitrile, 3-(tridecyloxy)-, particularly the corresponding primary amine, 3-tridecyloxypropylamine, serve as important precursors in the design of specialized catalysts and ligands. The amine functionality can be readily incorporated into more complex molecular architectures to create ligands for transition metal catalysis.

For instance, the primary amine can be further reacted to produce bidentate or multidentate ligands. These ligands can chelate to metal centers, influencing the catalytic activity, selectivity, and stability of the resulting metal complex. The long tridecyl chain can also play a crucial role in these applications. It can enhance the solubility of the catalyst complex in nonpolar organic solvents, which is particularly advantageous for homogeneous catalysis in industrial processes. This is often referred to as a "phase tag," allowing for easy separation of the catalyst from the product stream by temperature or solvent-induced phase separation.

While specific examples of catalysts or ligands derived directly from propanenitrile, 3-(tridecyloxy)- are not prevalent in academic literature, the synthetic utility of long-chain amines in this field is well-established. The combination of a reactive functional group (the amine) and a solubility-modifying long alkyl chain makes these molecules attractive targets for the development of novel catalytic systems for fine chemical synthesis. The principles of catalyst design suggest that ligands derived from this intermediate could find use in reactions such as hydrogenation, hydroformylation, and polymerization, where catalyst recovery and recycling are critical economic factors.

Future Research Directions and Interdisciplinary Prospects for Propanenitrile, 3 Tridecyloxy

Exploration of Unconventional Synthetic Routes

The conventional synthesis of Propanenitrile, 3-(tridecyloxy)- typically involves a two-step process: the formation of a tridecyl ether followed by cyanoethylation. Future research could pivot towards more efficient, selective, and sustainable synthetic strategies.

Unconventional approaches could include:

Metal-Activated Nitrile Chemistry : Research into the activation of the nitrile group using transition metals could open new reaction pathways. acs.org This approach can facilitate additions across the carbon-nitrogen triple bond, leading to the formation of novel functional groups such as amidines or other heterocycles directly from the Propanenitrile, 3-(tridecyloxy)- backbone. acs.orgacs.org

Catalytic Pathways : The development of novel catalytic systems could enable one-pot syntheses from more fundamental starting materials, bypassing intermediate steps and reducing waste. This includes exploring biocatalysis, for instance, using nitrile-converting enzymes like nitrilases in reverse or modified forms to construct the molecule under mild, aqueous conditions. researchgate.net

Advanced Oxidation/Functionalization : Utilizing advanced reagents for selective functionalization offers another research frontier. For example, multi-step sequences involving specific oxidation agents like Dess-Martin periodinane, as demonstrated in the synthesis of other complex molecules, could be adapted to create highly specialized derivatives. escholarship.org

Advanced Spectroscopic Characterization Under Non-Standard Conditions

While standard characterization methods like HPLC are established for analyzing Propanenitrile, 3-(tridecyloxy)- sielc.com, future research should focus on its behavior under more complex and dynamic conditions, which are more representative of its potential applications.

High-Resolution Mass Spectrometry (LC-HRMS) : This technique is crucial for non-targeted screening and environmental tracing. acs.orgacs.org Future studies could use LC-HRMS to investigate the compound's fate and transformation products in complex matrices, such as during biodegradation or within industrial formulations. acs.orgacs.org

Chemometric Analysis of NMR Data : Applying statistical methods like Principal Component Analysis (PCA) to comprehensive NMR datasets (¹H, ¹³C) represents a significant advance. chemrxiv.org This approach can uncover subtle correlations between spectroscopic data and the compound's structural or conformational state under various non-standard conditions, such as changes in temperature, pressure, or in the presence of other molecules. chemrxiv.org

Spectroscopy in Applied Environments : Given the molecule's surfactant-like structure ontosight.ai, studying its spectroscopic signatures within micelles, vesicles, or at interfaces would provide critical insight into its mechanism of action in emulsification, dispersion, or drug delivery systems. escholarship.org

In Silico Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules based on the Propanenitrile, 3-(tridecyloxy)- scaffold. By leveraging its known physicochemical properties, researchers can design and screen virtual libraries of derivatives with enhanced or entirely new functionalities.

Computed Physicochemical Properties of Propanenitrile, 3-(tridecyloxy)-

Property Value Source
Molecular Weight 253.42 g/mol PubChem nih.gov
XLogP3-AA 5.9 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 2 PubChem nih.gov
Rotatable Bond Count 14 PubChem nih.gov
Exact Mass 253.240564612 Da PubChem nih.gov

Future research directions include:

Targeted Functionalization : The nitrile group serves as a versatile chemical handle. In silico models can predict the outcomes of its conversion to other functional groups to create derivatives with specific applications. For example, designing synthetic routes to convert the nitrile into fluorescent moieties could lead to new molecular probes or sensors. researchgate.net

Polymer and Materials Science : Drawing inspiration from research on poly(arylene ether nitriles) (PENs), the nitrile group on Propanenitrile, 3-(tridecyloxy)- can be investigated as a potential site for cross-linking or polymerization. researchgate.netnih.gov Computational models can help predict the properties of resulting oligomers or polymers, potentially leading to new adhesives, coatings, or membrane materials with tailored thermal and mechanical properties. researchgate.netbohrium.commdpi.com

Predictive Toxicology and Biodegradability : In silico tools can be used to predict the toxicological profiles and environmental persistence of novel derivatives, ensuring that new designs adhere to the principles of green chemistry.

Sustainable and Circular Economy Approaches in its Production and Use

Integrating sustainability into the lifecycle of Propanenitrile, 3-(tridecyloxy)- is critical for its future viability. This involves both greening its production and ensuring its responsible use and end-of-life management.

Biocatalytic Production : A key research goal is to replace conventional chemical synthesis with microbial or enzymatic processes. nih.gov Investigating the use of engineered microorganisms or isolated enzymes like nitrilases for the synthesis can significantly reduce energy consumption and the use of hazardous chemicals. researchgate.net

Biodegradation and Bioremediation : The detection of related compounds in environmental surveys underscores the need for understanding their environmental fate. miljodirektoratet.no A significant future research direction is the study of the biodegradation of Propanenitrile, 3-(tridecyloxy)-. Cultivating microbial consortia capable of using organonitriles as a carbon or nitrogen source could lead to effective bioremediation strategies for industrial effluents, contributing to a circular economy where chemical waste is minimized. researchgate.net

Life Cycle Assessment : Conducting comprehensive life cycle assessments for both current and proposed sustainable production routes will be essential to quantify the environmental benefits and identify areas for further improvement, aligning with global sustainable production goals. sdu.dk

Integration with Emerging Technologies in Chemical Research

The future of chemical research on Propanenitrile, 3-(tridecyloxy)- will likely be shaped by its integration with cutting-edge technologies that enhance the efficiency, scale, and scope of investigation.

Flow Chemistry and Process Analytical Technology (PAT) : For industrial-scale production, moving from batch to continuous flow reactors can offer superior control over reaction conditions, improve safety, and increase yield. Integrating real-time spectroscopic monitoring (PAT) would allow for precise process optimization and quality control.

Artificial Intelligence and Machine Learning : AI can be coupled with in silico design (Section 7.3) to perform high-throughput virtual screening of tens of thousands of potential derivatives, rapidly identifying candidates with desired properties for synthesis and testing.

Advanced Materials Development : The functional derivatives designed in silico can be synthesized and incorporated into advanced materials. Drawing parallels from the development of high-performance PENs, derivatives of Propanenitrile, 3-(tridecyloxy)- could find use in creating materials with low dielectric constants for electronics or specialized membranes for separations. nih.govmdpi.com

Q & A

Q. What are the recommended safety protocols for handling Propanenitrile, 3-(tridecyloxy)- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemically resistant gloves (e.g., nitrile), full-body protective clothing, and safety goggles. Respiratory protection should include a P95 respirator (US) or P1 filter (EU EN 143) for particulate control. For higher exposure risks, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges .
  • Environmental Controls: Work in a fume hood to minimize inhalation risks. Avoid discharge into drainage systems due to potential aquatic toxicity .
  • First Aid: For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for 15 minutes with water and seek medical attention .

Q. What synthetic routes are available for Propanenitrile, 3-(tridecyloxy)-, and what are their efficiency metrics?

Methodological Answer:

  • Nucleophilic Substitution: React 3-hydroxypropanenitrile with tridecyl bromide under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor progress via TLC (silica gel, hexane:ethyl acetate 8:2). Typical yields range from 60–75% .
  • Phase-Transfer Catalysis: Use tetrabutylammonium bromide (TBAB) to enhance reactivity between tridecyl alcohol and 3-bromopropanenitrile in a biphasic system (water:toluene). This method reduces reaction time to 4–6 hours with yields up to 85% .

Q. Which analytical techniques are most effective for characterizing Propanenitrile, 3-(tridecyloxy)-, and what are the key parameters to consider?

Methodological Answer:

  • GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Temperature program: 50°C (2 min) to 300°C at 10°C/min. Key MS fragments: m/z 268 (M⁺-CH₂CN), 85 (C₆H₁₃⁺) .
  • ¹H NMR: In CDCl₃, expect signals at δ 3.65 (t, J=6 Hz, -OCH₂-), δ 2.45 (t, J=7 Hz, -CH₂CN), and δ 1.25 (broad, tridecyl chain) .
  • HPLC-PDA: C18 column (4.6 × 250 mm), isocratic elution with acetonitrile:water (90:10). Retention time: ~8.2 min at 1 mL/min .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of Propanenitrile, 3-(tridecyloxy)- across different studies?

Methodological Answer:

  • Standardized Measurements: Follow ASTM methods for boiling point (ASTM D5399) and log P (OECD 117). For example, discrepancies in log P values (reported 4.1–4.9) can be addressed using shake-flask partitioning with octanol/water .
  • Interlaboratory Validation: Collaborate with multiple labs to replicate measurements under controlled conditions (e.g., 25°C, humidity <30%). Use certified reference materials for calibration .

Q. What experimental strategies can be employed to study the environmental persistence of Propanenitrile, 3-(tridecyloxy)- under varying conditions?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301B (Ready Biodegradability) with activated sludge inoculum. Monitor via dissolved organic carbon (DOC) removal over 28 days. Predicted half-life in water: >60 days .
  • Photolysis Studies: Expose the compound to UV light (λ=254 nm) in aqueous solutions. Analyze degradation products via LC-QTOF-MS. Key intermediates may include 3-hydroxypropanenitrile and tridecanol .

Q. What mechanistic insights are available regarding the reactivity of Propanenitrile, 3-(tridecyloxy)- with common laboratory reagents?

Methodological Answer:

  • Acid/Base Stability: Under acidic conditions (pH <3), the nitrile group may hydrolyze to carboxylic acid. In basic media (pH >10), the ether linkage is susceptible to cleavage. Monitor via IR spectroscopy (loss of CN stretch at 2240 cm⁻¹) .
  • Radical Reactions: Initiate with AIBN in toluene at 80°C to study tridecyloxy chain behavior. ESR can detect radical intermediates (e.g., •CH₂CN) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.